N-(2-amino-2-thioxoethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

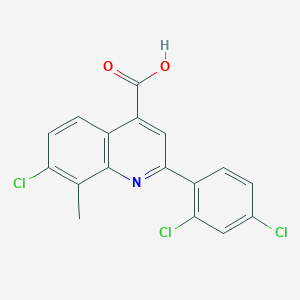

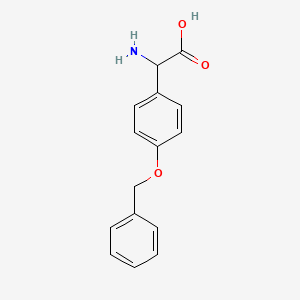

“N-(2-amino-2-thioxoethyl)benzamide” is a chemical compound with the linear formula C9H10N2OS . It has a molecular weight of 194.257 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-(2-amino-2-thioxoethyl)benzamide” is represented by the linear formula C9H10N2OS . Unfortunately, detailed structural analysis such as bond lengths, angles, and conformation is not available in the search results.Physical And Chemical Properties Analysis

“N-(2-amino-2-thioxoethyl)benzamide” has a molecular weight of 194.257 . The compound’s other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Wissenschaftliche Forschungsanwendungen

- Field : Medical and Biological Research .

- Application : Benzamides have been found to exhibit antioxidant and antibacterial activities .

- Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

- Field : Organic Chemistry .

- Application : Benzamides can undergo direct alkylation with methyl sulfides under transition metal-free conditions .

- Method : A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .

- Results : 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .

- Field : Organic Chemistry .

- Application : Benzamides can undergo transamidation reactions .

- Method : A metal-catalysed transamidation reaction was developed between N-Phenyl-substituted 2° benzamide and 1° amines .

- Results : The highest yield of transamidated products was obtained when Briphos-Ni(glyme)Cl 2 was used as the ligand .

Antioxidant and Antibacterial Activities

Alkylation of Benzamides

Transamidation of Unactivated Amides

- Synthesis of Benzamides

- Field : Organic Chemistry .

- Application : Benzamides can be synthesized through direct condensation of carboxylic acids and amines .

- Method : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

- Results : The prepared catalyst provides active sites for the synthesis of benzamides . This method is advantageous due to its superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Also, it’s important to note that “N-(2-amino-2-thioxoethyl)benzamide” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . However, Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

- Field : Medical and Biological Research .

- Application : Some benzamides have been found to be effective in the treatment of cancer .

- Method : Benzamides are used in the synthesis of therapeutic agents . They are usually produced from the reaction between carboxylic acids and amines at high temperature .

- Results : Amide compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

- Field : Industrial Chemistry .

- Application : Benzamides are widely used in industries such as paper, plastic and rubber and in agricultural areas .

- Method : Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature .

- Results : Amide compounds are also used as an intermediate product in the synthesis of therapeutic agents . Amide derivatives also show antiplatelet activity .

Cancer Treatment

Industrial Applications

Safety And Hazards

Sigma-Aldrich provides “N-(2-amino-2-thioxoethyl)benzamide” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Eigenschaften

IUPAC Name |

N-(2-amino-2-sulfanylideneethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c10-8(13)6-11-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQSPWXCUZDDHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393084 |

Source

|

| Record name | N-(2-amino-2-thioxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-2-thioxoethyl)benzamide | |

CAS RN |

55443-42-0 |

Source

|

| Record name | NSC84257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-amino-2-thioxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)